molecular formula C14H20ClNO5S B4042239 (2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)dimethylamine oxalate

(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)dimethylamine oxalate

Cat. No.: B4042239
M. Wt: 349.8 g/mol
InChI Key: HVDHSKKMTRKWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)dimethylamine oxalate is a useful research compound. Its molecular formula is C14H20ClNO5S and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.0750716 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Improved Synthesis Processes

Research on improving synthesis processes and reactions of related compounds has been explored. For instance, Obydennov et al. (2013) discuss an improved synthesis method for diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which could be related to the synthesis pathways of similar complex organic molecules, highlighting advances in organic synthesis techniques Obydennov, D. L., Röschenthaler, G., & Sosnovskikh, V. (2013). An improved synthesis and some reactions of diethyl 4-oxo-4H-pyran-2,5- dicarboxylate. Tetrahedron Letters, 54(49), 6545-6548.

Environmental Applications

The degradation of pollutants using advanced oxidation processes is another area of research. Pignatello and Sun (1995) demonstrate the complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction, indicating the potential for similar compounds to be degraded in environmental settings Pignatello, J., & Sun, Y. (1995). Complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction. Water Research, 29(7), 1837-1844.

Pharmaceutical Applications

In the pharmaceutical field, Croston et al. (2002) discovered the first nonpeptide agonist of the GPR14/urotensin-II receptor, showcasing the development of novel therapeutic agents. This research highlights the application of complex organic molecules in drug discovery and development Croston, G. et al. (2002). Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2- (dimethylamino)ethyl)isochroman-1-one (AC-7954). Journal of Medicinal Chemistry, 45(23), 4950-4953.

Catalysis and Chemical Reactions

Research into catalysis and the development of novel chemical reactions is a crucial application of organic compounds. For instance, the study of polymorphic forms of certain compounds can lead to better understanding of material properties and their applications in catalysis Vogt, F. et al. (2013). A Spectroscopic and Diffractometric Study of Polymorphism in Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride. Crystal Growth & Design, 13(12), 5353-5367.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethoxy]-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNOS.C2H2O4/c1-14(2)7-8-15-9-10-16-12-5-3-11(13)4-6-12;3-1(4)2(5)6/h3-6H,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDHSKKMTRKWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCSC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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